3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a furan ring, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dimethylaminoethyl Side Chain: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzothiophene core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce dihydrobenzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19ClN2O2S |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-11-8-9-14(23-11)13(21(2)3)10-20-18(22)17-16(19)12-6-4-5-7-15(12)24-17/h4-9,13H,10H2,1-3H3,(H,20,22) |
InChI Key |
NPOJNQVTOLGFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)N(C)C |
Origin of Product |
United States |
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